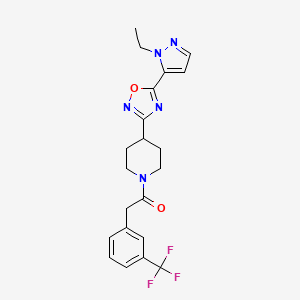

![molecular formula C18H15N5O2 B2912816 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1185097-63-5](/img/structure/B2912816.png)

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

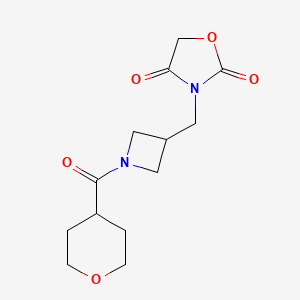

The compound “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to intercalate DNA potently at a decreased IC 50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the compound , involves the design, synthesis, and evaluation against various cells . The most potent derivative was found to be compound 12d, which displayed nearly one third of the activity of doxorubicin .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis

The compound has been found to intercalate DNA . This suggests that it interacts with DNA in a manner that allows it to insert between base pairs, disrupting the normal structure of the DNA molecule.Aplicaciones Científicas De Investigación

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure have been synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They have strong possibilities for applications as primary explosives .

Heat-Resistant Explosives

The azo compound in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . This suggests its significant potential as a heat-resistant explosive .

Primary Explosives

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in medicinal chemistry, such as anticancer .

Antiviral Agents

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are also known for their antiviral properties . They have been used in the development of antiviral drugs .

Antibacterial and Antifungal Agents

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have shown antibacterial and antifungal activities . They have been used in the development of antibacterial and antifungal drugs .

Antiparasitic Agents

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have shown antiparasitic activities . They have been used in the development of antiparasitic drugs .

DNA Intercalation

[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated for their DNA intercalation activities as anticancer agents . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This interaction can disrupt the normal functioning of the DNA, potentially inhibiting processes such as replication and transcription .

Biochemical Pathways

Given its dna intercalation activity, it is likely that it impacts pathways involving dna replication and transcription . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s DNA intercalation activity can lead to disruption of normal cellular processes , such as DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . As such, the compound and its derivatives have shown anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCLZROEYVGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912737.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)

![1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2912745.png)

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)